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Compound Name: 2,5,6-Trimethylnonane

Cat. No.: B14547011 Get Quote

An In-depth Technical Guide to 2,5,6-
Trimethylnonane
For Researchers, Scientists, and Drug Development Professionals

Introduction
2,5,6-Trimethylnonane is a saturated branched alkane with the molecular formula C₁₂H₂₆. As

a member of the hydrocarbon family, its primary relevance is in the fields of petrochemistry, fuel

analysis, and as a potential component in complex organic mixtures. Unlike more

functionalized molecules, its biological activity is not extensively studied, and it is not typically a

focus in drug development signaling pathways. This guide provides a comprehensive overview

of its chemical structure, properties, proposed synthesis, and analytical methodologies. Given

the limited availability of experimental data for this specific isomer, this guide also presents data

from closely related isomers to provide a comparative context.

Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is

2,5,6-trimethylnonane. The structure consists of a nonane (9-carbon) main chain with three

methyl group substituents at positions 2, 5, and 6.

Structure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b14547011?utm_src=pdf-interest
https://www.benchchem.com/product/b14547011?utm_src=pdf-body
https://www.benchchem.com/product/b14547011?utm_src=pdf-body
https://www.benchchem.com/product/b14547011?utm_src=pdf-body
https://www.benchchem.com/product/b14547011?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14547011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The canonical SMILES representation of the molecule is CCCC(C)C(C)CCC(C)C.

Physicochemical Properties
Experimental data for 2,5,6-trimethylnonane is not readily available in public databases.

Therefore, computed properties from reliable sources such as PubChem are presented below.

For comparative purposes, experimental data for other trimethylnonane isomers are also

included.

Computed Data for 2,5,6-Trimethylnonane
The following table summarizes the computed physicochemical properties for 2,5,6-
trimethylnonane.

Property Value Source

Molecular Formula C₁₂H₂₆ PubChem

Molecular Weight 170.33 g/mol PubChem

Exact Mass 170.203450829 Da PubChem

XLogP3-AA (Lipophilicity) 5.8 PubChem

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor

Count
0 PubChem

Rotatable Bond Count 6 PubChem

Topological Polar Surface Area 0 Å² PubChem

Complexity 94.2 PubChem

CAS Number 62184-13-8 PubChem, NIST

Experimental Data for Isomers of Trimethylnonane
For context, the following table presents experimental data for other C12 trimethylnonane

isomers. These values can provide an estimate of the expected properties for 2,5,6-
trimethylnonane.
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Isomer Boiling Point (°C) Density (g/mL) Refractive Index

2,4,6-Trimethylnonane 192 0.7480 1.4197

2,5,8-Trimethylnonane 190 0.744 1.419

3,5,6-Trimethylnonane 197 0.7604 1.4256

Experimental Protocols
Proposed Synthesis of 2,5,6-Trimethylnonane
A specific, validated synthesis for 2,5,6-trimethylnonane is not documented in readily

accessible literature. However, a plausible synthetic route can be designed based on

established organometallic chemistry, such as the use of Grignard reagents to form the

necessary carbon-carbon bonds, followed by reduction. The following is a proposed multi-step

protocol.

Overall Reaction Scheme:

Step 1: Grignard reaction between 2-bromopropane and 4-methylheptan-3-one to form the

tertiary alcohol 2,4,5-trimethylheptan-3-ol.

Step 2: Dehydration of the tertiary alcohol to yield a mixture of alkenes.

Step 3: Catalytic hydrogenation of the alkene mixture to produce the final saturated alkane,

2,5,6-trimethylnonane.

Detailed Methodology:

Preparation of 2,4,5-trimethylheptan-3-ol:

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser,

and a nitrogen inlet, add magnesium turnings.

Initiate the Grignard reaction by adding a small amount of a solution of 2-bromopropane in

anhydrous diethyl ether.
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Once the reaction begins, add the remaining 2-bromopropane solution dropwise to

maintain a gentle reflux.

After the addition is complete, cool the reaction mixture to 0 °C.

Slowly add a solution of 4-methylheptan-3-one in anhydrous diethyl ether.

Allow the reaction to warm to room temperature and stir for several hours.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Separate the ethereal layer, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure to yield the crude alcohol.

Dehydration of 2,4,5-trimethylheptan-3-ol:

Place the crude alcohol in a round-bottom flask with a catalytic amount of a strong acid,

such as p-toluenesulfonic acid or sulfuric acid.

Heat the mixture to induce dehydration, collecting the resulting alkene mixture via

distillation.

Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry

the organic layer over anhydrous sodium sulfate.

Hydrogenation to 2,5,6-Trimethylnonane:

Dissolve the alkene mixture in a suitable solvent such as ethanol or ethyl acetate.

Add a catalytic amount of palladium on carbon (10% Pd/C).

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator)

and stir vigorously until the reaction is complete (monitored by GC or TLC).

Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Remove the solvent under reduced pressure. The resulting liquid is the crude 2,5,6-
trimethylnonane, which can be further purified by fractional distillation.

Analytical Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
Branched alkanes such as 2,5,6-trimethylnonane are typically analyzed as part of complex

hydrocarbon mixtures using gas chromatography.

Instrumentation and Conditions:

Gas Chromatograph: Agilent 6890N or similar, equipped with a mass selective detector (e.g.,

Agilent 5973N).

Column: HP-5MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

or equivalent non-polar column.

Carrier Gas: Helium at a constant flow rate.

Oven Temperature Program:

Initial temperature: 40-80 °C, hold for 1-2 minutes.

Ramp: Increase temperature at a rate of 4-10 °C/min to 300 °C.

Final hold: Hold at 300 °C for 15-30 minutes.

Injector: Split/splitless inlet, operated in split mode.

Detector (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 550.

Procedure:
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Sample Preparation: Dilute the sample containing 2,5,6-trimethylnonane in a volatile

solvent like hexane or dichloromethane. If it is part of a complex mixture like diesel fuel or

crude oil, a simple dilution may be sufficient.

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

Data Acquisition: Acquire the data using the specified GC and MS conditions.

Identification: Identify 2,5,6-trimethylnonane by its retention time relative to n-alkane

standards and by comparing its mass spectrum to library spectra or, if a pure standard is

available, to the spectrum of the standard. The mass spectrum is expected to show

characteristic fragmentation patterns for branched alkanes, including prominent peaks

corresponding to the loss of alkyl fragments at the branching points.

Visualizations
Logical Workflow for the Proposed Synthesis
The following diagram illustrates the logical steps for the proposed synthesis of 2,5,6-
trimethylnonane.
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Caption: Proposed synthetic pathway for 2,5,6
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To cite this document: BenchChem. [2,5,6-Trimethylnonane chemical structure and IUPAC
name]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14547011#2-5-6-trimethylnonane-chemical-structure-
and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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